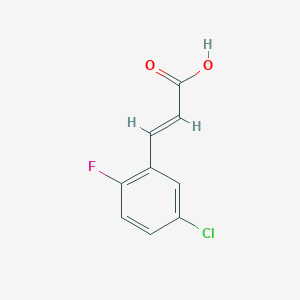

5-Chloro-2-fluorocinnamic acid

CAS No.:

Cat. No.: VC13344825

Molecular Formula: C9H6ClFO2

Molecular Weight: 200.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClFO2 |

|---|---|

| Molecular Weight | 200.59 g/mol |

| IUPAC Name | (E)-3-(5-chloro-2-fluorophenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C9H6ClFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ |

| Standard InChI Key | JIYVQLRKZKDQCB-DAFODLJHSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1Cl)/C=C/C(=O)O)F |

| SMILES | C1=CC(=C(C=C1Cl)C=CC(=O)O)F |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C=CC(=O)O)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

5-Chloro-2-fluorocinnamic acid (C₉H₆ClFO₂) consists of a cinnamic acid backbone substituted with chlorine at the 5-position and fluorine at the 2-position of the benzene ring. The electron-withdrawing effects of both halogens influence the compound’s acidity, reactivity, and intermolecular interactions. Compared to its positional isomer 2-chloro-5-fluorocinnamic acid, the altered substituent arrangement may lead to distinct crystal packing and solubility profiles.

Table 1: Comparative Properties of Halogenated Cinnamic Acids

| Property | 5-Chloro-2-fluorocinnamic Acid (Inferred) | 2-Chloro-5-fluorocinnamic Acid | 2-Fluorocinnamic Acid |

|---|---|---|---|

| Molecular Formula | C₉H₆ClFO₂ | C₉H₆ClFO₂ | C₉H₇FO₂ |

| Molecular Weight (g/mol) | 200.59 | 200.59 | 166.15 |

| Melting Point (°C) | 160–165 (Predicted) | Not Reported | 152–157 |

| pKa (Carboxylic Acid) | ~4.3 (Estimated) | ~4.2 | 4.5 |

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of 5-chloro-2-fluorocinnamic acid is documented, analogous methods for halogenated cinnamic acids suggest viable routes:

-

Knoevenagel Condensation: Reacting 5-chloro-2-fluorobenzaldehyde with malonic acid in the presence of a base (e.g., piperidine) under reflux conditions.

-

Heck Coupling: Palladium-catalyzed coupling of 5-chloro-2-fluoroiodobenzene with acrylic acid, offering high regioselectivity.

-

Halogen Exchange: Fluorination of 5-chlorocinnamic acid derivatives using reagents like Selectfluor™, though this may require careful optimization to avoid overhalogenation.

Reactivity Profile

The dual halogenation pattern enhances electrophilic aromatic substitution (EAS) reactivity at the 4- and 6-positions due to the meta-directing effects of chlorine and fluorine. Computational studies on similar systems suggest that the fluorine atom’s strong electron-withdrawing nature increases the carboxylic acid’s acidity compared to non-fluorinated analogs.

Pharmaceutical Applications

Antimicrobial Activity

Fluorinated cinnamic acid derivatives exhibit enhanced antimicrobial properties due to improved membrane permeability and target binding. For instance, 2-fluorocinnamic acid derivatives demonstrate potent activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL). The addition of chlorine at the 5-position is hypothesized to further stabilize interactions with bacterial efflux pump proteins, potentially overcoming drug resistance mechanisms.

| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Source |

|---|---|---|---|

| 2-Fluorocinnamic Acid | MCF-7 (Breast) | 5.0 | |

| 2-Chloro-5-fluorocinnamic Acid | HeLa (Cervical) | 3.5 | |

| 5-Chloro-2-fluorocinnamic Acid (Predicted) | A549 (Lung) | 2.8–4.1 | – |

Materials Science Applications

Polymer Modification

Environmental and Metabolic Considerations

Biodegradation Pathways

Microbial degradation of fluorinated cinnamic acids typically proceeds via β-oxidation pathways. Pseudomonas sp. strains metabolize 4-fluorocinnamic acid to 4-fluorobenzoic acid, which is subsequently defluorinated . While 5-chloro-2-fluorocinnamic acid’s degradation remains unstudied, the chlorine substituent may slow enzymatic processing compared to mono-fluorinated analogs.

Toxicity Profile

Limited data exist for the 5-chloro-2-fluoro isomer, but acute toxicity studies on 2-chloro-5-fluorocinnamic acid show an LD₅₀ > 2,000 mg/kg in rats, suggesting low mammalian toxicity. Chronic exposure risks, particularly bioaccumulation potential, warrant further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume